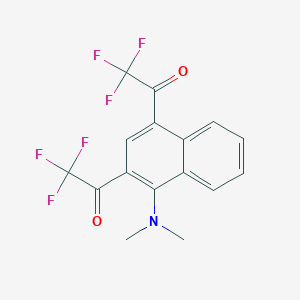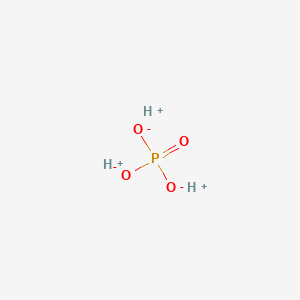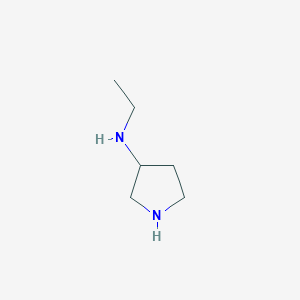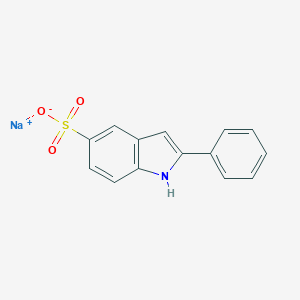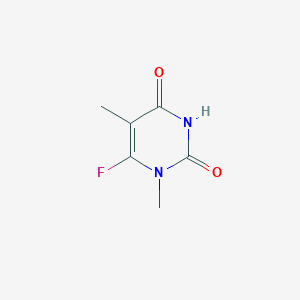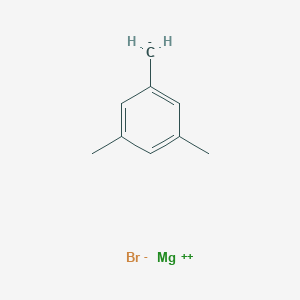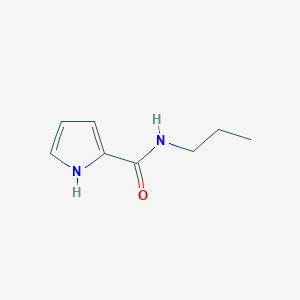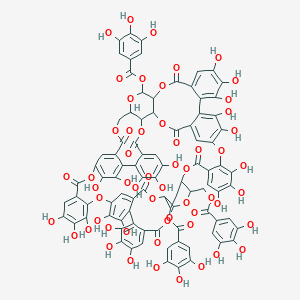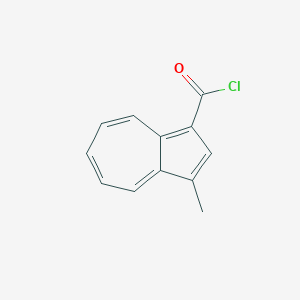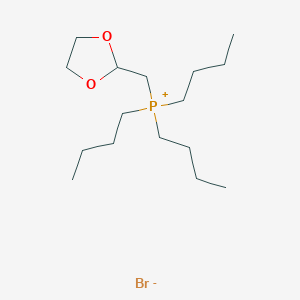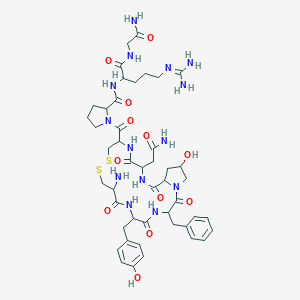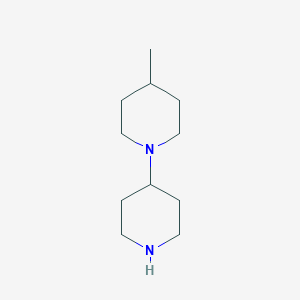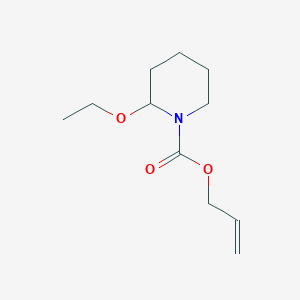
Prop-2-enyl 2-ethoxypiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-enyl 2-ethoxypiperidine-1-carboxylate, also known as PEPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PEPC is a derivative of piperidine and has a unique chemical structure that makes it an interesting subject for study.
Wirkmechanismus
The mechanism of action of Prop-2-enyl 2-ethoxypiperidine-1-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. This leads to a decrease in inflammation and tumor growth, as well as an increase in cellular uptake of nutrients.
Biochemical and Physiological Effects:
Prop-2-enyl 2-ethoxypiperidine-1-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines and increase the activity of antioxidant enzymes. It has also been shown to increase the expression of certain genes involved in cellular metabolism and energy production.
Vorteile Und Einschränkungen Für Laborexperimente
Prop-2-enyl 2-ethoxypiperidine-1-carboxylate has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a unique chemical structure that makes it an interesting subject for study. However, there are also some limitations to its use. Prop-2-enyl 2-ethoxypiperidine-1-carboxylate is relatively unstable and can degrade over time, which can affect the accuracy of experimental results. It is also difficult to administer in vivo, which limits its use in animal studies.
Zukünftige Richtungen
There are several future directions for research on Prop-2-enyl 2-ethoxypiperidine-1-carboxylate. One area of interest is the development of more stable derivatives of Prop-2-enyl 2-ethoxypiperidine-1-carboxylate that can be used in in vivo studies. Another area of interest is the study of the mechanism of action of Prop-2-enyl 2-ethoxypiperidine-1-carboxylate and its potential use in the treatment of various diseases. Additionally, there is potential for the use of Prop-2-enyl 2-ethoxypiperidine-1-carboxylate in the development of novel materials with unique properties. Overall, the study of Prop-2-enyl 2-ethoxypiperidine-1-carboxylate has the potential to lead to significant advances in various fields of research.
Synthesemethoden
The synthesis of Prop-2-enyl 2-ethoxypiperidine-1-carboxylate involves the reaction of piperidine with ethyl acrylate in the presence of a catalyst. The resulting product is then treated with ethyl alcohol to yield Prop-2-enyl 2-ethoxypiperidine-1-carboxylate. This method has been optimized to produce high yields of pure Prop-2-enyl 2-ethoxypiperidine-1-carboxylate and is widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
Prop-2-enyl 2-ethoxypiperidine-1-carboxylate has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Prop-2-enyl 2-ethoxypiperidine-1-carboxylate has shown promising results as an anti-inflammatory and anti-tumor agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, Prop-2-enyl 2-ethoxypiperidine-1-carboxylate has been used as a plant growth regulator and has shown potential in increasing crop yield. In material science, Prop-2-enyl 2-ethoxypiperidine-1-carboxylate has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
119910-10-0 |
|---|---|
Produktname |
Prop-2-enyl 2-ethoxypiperidine-1-carboxylate |
Molekularformel |
C11H19NO3 |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
prop-2-enyl 2-ethoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-3-9-15-11(13)12-8-6-5-7-10(12)14-4-2/h3,10H,1,4-9H2,2H3 |
InChI-Schlüssel |
NIYAJBOKVKCNGQ-UHFFFAOYSA-N |
SMILES |
CCOC1CCCCN1C(=O)OCC=C |
Kanonische SMILES |
CCOC1CCCCN1C(=O)OCC=C |
Synonyme |
1-Piperidinecarboxylicacid,2-ethoxy-,2-propenylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



